Auranthine
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Overview
Description
Auranthine is a benzodiazepine.
This compound is a natural product found in Penicillium aurantiogriseum with data available.
Scientific Research Applications
1. Chemical Structure and Cytotoxicity
Auranthine, derived from Penicillium aurantiogriseum, has a distinct chemical structure as a quinazolino benzodiazepinedione with an acyclic aliphatic nitrile moiety. Its absolute configuration was confirmed through CD spectroscopy and DFT calculations. Notably, this compound and its semisynthetic analogues exhibit a cytotoxicity profile, making them potential candidates for further biomedical research and drug development (Kalinina et al., 2018).
2. Synthetic Approaches
The first total synthesis of this compound's proposed structure was achieved starting from CBz-protected glutamic anhydride and Boc-protected o-aminobenzyl amine, involving an intramolecular aza-Wittig reaction. This synthetic approach is crucial for creating this compound derivatives for further studies in various fields including pharmaceuticals (Kshirsagar et al., 2010).
3. Production and Screening in Penicillium Species
A study on Penicillium species revealed that P. aurantiogriseum uniquely produces this compound. The screening for benzodiazepine production in Penicillium species highlighted the specificity of this compound production in P. aurantiogriseum, which can be pivotal for industrial and pharmacological applications (Ostenfeld Larsen et al., 2000).
4. Novel Alkaloids and Bioactivity
A study identified new alkaloids, including auranomides A, B, and C, along with known metabolites like this compound, from Penicillium aurantiogriseum. These compounds showed moderate cytotoxic activity against human tumor cells, indicating their potential in cancer research (Song et al., 2012).
5. Taxonomy and Extrolite Production
This compound is also significant in the study of fungal taxonomy and extrolite production. In particular, Aspergillus species, including A. lentulus and A. fumigatus, produce this compound among other extrolites. This highlights its role in understanding fungal species diversity and potential for producing bioactive compounds (Hong et al., 2005).
Properties
CAS No. |
107290-05-1 |
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Molecular Formula |
C19H14N4O2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,10,15,23-tetrazapentacyclo[12.9.0.02,11.04,9.017,22]tricosa-1(23),4,6,8,10,17,19,21-octaene-3,16-dione |
InChI |
InChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24) |
InChI Key |
QSYOIPMDADNFRO-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Synonyms |
auranthine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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